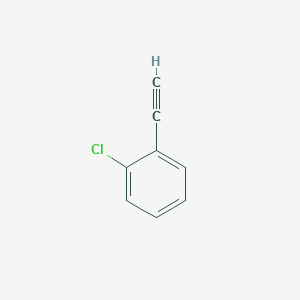

1-Chloro-2-ethynylbenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLHLIWXYSGYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342931 | |

| Record name | 1-Chloro-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-31-4 | |

| Record name | 1-Chloro-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 2 Ethynylbenzene

Precursor-Based Synthetic Routes

These routes utilize readily available benzene (B151609) derivatives which are chemically transformed into the target molecule. The choice of precursor is often dictated by the desired efficiency and selectivity of the reaction pathway.

A common and effective strategy for synthesizing substituted alkynes involves the use of halogenated benzene precursors. For 1-chloro-2-ethynylbenzene, a logical starting material is a di-halogenated benzene, such as 1-chloro-2-iodobenzene (B47295). nih.govrsc.org The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective reaction at the more labile iodide position. This selective reactivity is exploited in cross-coupling reactions where an acetylene (B1199291) equivalent is introduced, leaving the chloride substituent intact. This approach is fundamental to many catalytic methods, particularly the Sonogashira coupling, and provides a highly regioselective route to the desired product.

An alternative synthetic consideration involves the direct chlorination of phenylacetylene (B144264). This approach falls under the category of electrophilic aromatic substitution. The ethynyl (B1212043) group (–C≡CH) is known to be a deactivating substituent due to its electron-withdrawing inductive effect. wikipedia.org However, it is also capable of an electron-releasing resonance effect, which directs incoming electrophiles to the ortho and para positions. wikipedia.orgambeed.com Therefore, the direct chlorination of phenylacetylene would theoretically yield a mixture of this compound (ortho product) and 1-chloro-4-ethynylbenzene (B13528) (para product). This lack of regioselectivity, combined with the potential for competing reactions at the triple bond, generally makes this route less synthetically useful compared to cross-coupling strategies.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. doi.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). doi.org While not a direct route to this compound, this methodology can be applied to synthesize related analogues.

A plausible synthetic sequence would involve the Vilsmeier-Haack formylation of a suitable precursor like chlorobenzene (B131634) to yield 2-chlorobenzaldehyde. This aldehyde can then be converted into the target alkyne, this compound, through a one-carbon homologation procedure such as the Corey-Fuchs reaction. The Corey-Fuchs reaction transforms an aldehyde into a terminal alkyne via a dibromo-olefin intermediate. This two-step process, starting with formylation followed by alkyne formation, represents a viable, albeit indirect, pathway to the title compound and its structural isomers.

Catalytic Synthesis Approaches

Catalytic methods, particularly those involving transition metals, are among the most efficient and widely used for constructing carbon-carbon bonds, including the formation of the aryl-alkyne bond in this compound.

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis and a premier method for preparing arylalkynes. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. To synthesize this compound, a common strategy involves the coupling of a 1-chloro-2-halobenzene (where the halide is typically iodine or bromine) with a protected or terminal alkyne.

The reaction proceeds under relatively mild conditions and demonstrates high functional group tolerance. The choice of catalyst, base, and solvent can be optimized to achieve high yields.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of this compound Precursors

| Aryl Halide Precursor | Alkyne Partner | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Iodo-2-nitrobenzene | This compound | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 60 | 95 |

| 1-Chloro-2-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene (B28343) | 70 | High |

| 1-Bromo-2-chlorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | Moderate |

| This table presents typical, generalized conditions for Sonogashira couplings leading to precursors or analogues of the title compound. DIPA: Diisopropylamine, THF: Tetrahydrofuran, Et₃N: Triethylamine, DMF: Dimethylformamide. |

The Castro-Stephens coupling provides a classic, copper-mediated pathway for the synthesis of disubstituted alkynes. The reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide. In the context of synthesizing this compound, this would entail reacting the copper(I) salt of acetylene with 1-chloro-2-iodobenzene in a suitable solvent, commonly hot pyridine.

Unlike the Sonogashira reaction, the traditional Castro-Stephens coupling does not require a palladium co-catalyst, relying on stoichiometric amounts of the copper acetylide. wikipedia.org However, modifications have been developed that utilize catalytic amounts of a copper salt in the presence of a base. This reaction is particularly effective for coupling aryl iodides and can be a valuable alternative to palladium-catalyzed methods.

Hybrid Catalytic Systems for Ethynylation

The synthesis of aryl alkynes, including this compound, has benefited from the development of hybrid catalytic systems that merge the functionalities of different catalyst types to enhance efficiency and selectivity. A notable advancement is the creation of enzyme-metal hybrid catalysts. For instance, a system comprising single palladium atoms anchored on a lipase (B570770), specifically Candida antarctica lipase B (CALB), has been developed as a highly efficient catalyst for Sonogashira C-C bond formation in aqueous media. mdpi.com This chemoenzymatic catalyst, denoted Pd1-CALBP, leverages the protein structure as a scaffold to stabilize and disperse the metallic active sites, preventing aggregation and enhancing catalytic activity. mdpi.com

The Pd1-CALBP catalyst has demonstrated remarkable activity and versatility in the Sonogashira coupling of various aryl halides with terminal alkynes. mdpi.com While the direct synthesis of this compound was not specified, the catalyst proved effective for a range of aryl iodides and surprisingly active even for less reactive aryl bromides. mdpi.com Given that aryl chlorides are typically the least reactive in this type of coupling, the high efficiency of such hybrid systems with other halides suggests a promising avenue for the ethynylation of chloro-substituted benzenes like 1,2-dichlorobenzene (B45396) or 1-chloro-2-iodobenzene. Research has shown excellent yields for aryl iodides bearing electron-withdrawing groups, a category that includes the chloro-substituent. mdpi.com

The table below summarizes the performance of the Pd1-CALBP hybrid catalyst with different aryl halide substrates in Sonogashira coupling, indicating its potential applicability for synthesizing this compound's precursors. mdpi.com

Table 1: Performance of Pd1-CALBP Hybrid Catalyst in Sonogashira Coupling of Various Aryl Halides

| Aryl Halide Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Iodobenzene | 2 | 98 |

| 4-Iodonitrobenzene | 2 | 98 |

| 4-Iodobenzonitrile | 2 | 97 |

| Bromobenzene | 16 | 72 |

Data sourced from Ge et al. and refers to coupling with phenylacetylene in the presence of pyrrolidine (B122466) at 50 °C. mdpi.com

Novel Synthetic Strategies and Process Intensification

Modern organic synthesis increasingly focuses on strategies that not only provide novel reaction pathways but also intensify chemical processes, leading to safer, more efficient, and scalable production.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of aryl alkynes like this compound, primarily through the Sonogashira coupling reaction. mdpi.com This technology utilizes microreactors or tubular reactors, which provide superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch reactors. mdpi.comresearchgate.net The high surface-area-to-volume ratio in flow reactors ensures rapid heat and mass transfer, which can lead to improved yields, higher selectivity, and better product quality. mdpi.com

For reactions involving aryl halides, flow processing enables the use of elevated temperatures and pressures safely, which can be crucial for activating less reactive substrates like chlorobenzenes. mdpi.comresearchgate.net This process intensification can dramatically reduce reaction times and increase space-time yield, making the synthesis more efficient. mdpi.com For example, Favorskii alkynylation has been successfully performed in a falling film microreactor, and Sonogashira couplings have been adapted to flow systems. mdpi.com The application of continuous flow processing to the Sonogashira coupling of a suitable precursor, such as 1-chloro-2-iodobenzene, with a terminal alkyne would allow for a highly controlled and scalable synthesis of this compound.

Table 2: Advantages of Flow Chemistry in Aryl Halide Transformations

| Feature | Benefit | Reference |

|---|---|---|

| Enhanced Heat & Mass Transfer | Improved reaction control, yield, and selectivity. | mdpi.com |

| Precise Residence Time Control | Minimization of side reactions and by-product formation. | nih.gov |

| Safe Operation at High T & P | Access to new reaction windows; use of less reactive substrates. | mdpi.comresearchgate.net |

| Scalability | Easier transition from laboratory to production scale. | mdpi.com |

Photochemical Routes to this compound

Photochemistry presents an alternative energy source to activate molecules, offering unique reaction pathways that are often inaccessible through thermal methods. The synthesis of this compound could potentially be achieved through photochemical means, such as a photo-induced Sonogashira-type coupling. This approach might involve the photoexcitation of either the catalyst or the chlorobenzene substrate. bris.ac.uk

Ultrafast transient absorption spectroscopy of UV-excited chlorobenzene has shown the formation of a short-lived, charge-separated intermediate. bris.ac.uk This reactive species could potentially be intercepted by a suitable coupling partner. More practically, photoredox catalysis has emerged as a powerful tool for forging C-C bonds. Nickel-catalyzed photoredox couplings of aryl halides have been reported, demonstrating that light can mediate reactions that are challenging under thermal conditions. nih.gov A hypothetical photochemical route to this compound could involve a nickel or palladium photocatalyst that, upon absorbing light, initiates an electron transfer cascade to activate the C-Cl bond of a precursor like 1,2-dichlorobenzene for subsequent ethynylation. Photoenzymatic approaches, where light is used to induce catalytic activity in an enzyme for coupling aryl halides, also represent a frontier in this area. chemrxiv.org

Chemoenzymatic Transformations for Ethynylbenzene Synthesis

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts. This strategy is exemplified by the use of enzymes as scaffolds for metal catalysts, as seen in the Pd1-CALBP system for Sonogashira couplings. mdpi.com In such a system, the synthesis of an ethynylbenzene derivative is achieved by a chemical catalyst (palladium) whose environment and stability are dictated by a biological macromolecule (lipase). mdpi.com This synergy can lead to high catalytic efficiency and the ability to perform reactions in environmentally benign solvents like water. mdpi.com

The application of this methodology to synthesize this compound would involve the reaction of a precursor like 1-chloro-2-iodobenzene or 1-chloro-2-bromobenzene with a terminal alkyne in the presence of the chemoenzymatic catalyst. The lipase component not only supports the palladium atoms but also influences the reaction environment, potentially enhancing reactivity and selectivity. mdpi.com The field of "bio-click chemistry" further explores the interface between biocatalysis and robust chemical reactions like copper-catalyzed azide-alkyne cycloadditions, highlighting the growing integration of biological methods into mainstream organic synthesis. researchgate.net

Stereochemical Control in this compound Synthesis

While this compound is an achiral molecule, the principles of selectivity in its synthesis are paramount, specifically concerning the position of the ethynyl group on the benzene ring.

Regioselective Synthesis of Substituted Aryl Alkynes

The regioselective synthesis of this compound is a critical challenge, typically addressed by starting with a di-substituted benzene ring and selectively functionalizing one position. The Sonogashira cross-coupling reaction is the premier method for this transformation, and its regioselectivity is well-established. libretexts.org The selectivity is governed by the relative reactivity of the leaving groups (halides or triflates) on the aromatic ring. sci-hub.se

The reactivity of aryl halides in the oxidative addition step of the palladium catalytic cycle follows the order: I > Br > OTf > Cl. libretexts.orgwikipedia.orgresearchgate.net This predictable reactivity hierarchy allows for highly regioselective syntheses. For instance, starting from 1-chloro-2-iodobenzene, a Sonogashira coupling with a terminal alkyne (such as trimethylsilylacetylene, followed by deprotection) will occur almost exclusively at the carbon-iodine bond, leaving the more stable carbon-chlorine bond intact. libretexts.org This provides a direct and high-yielding route to this compound. Similarly, if starting from a substrate with two identical but electronically distinct halides, such as 1,2-dichlorobenzene, the coupling would preferentially occur at the more electrophilic site, although achieving high selectivity can be more challenging. libretexts.org

Table 3: Reactivity Order of Leaving Groups in Sonogashira Coupling

| Leaving Group | Relative Reactivity | Comment | Reference |

|---|---|---|---|

| -I (Iodo) | Highest | Most reactive, allows for mild reaction conditions. | libretexts.org |

| -Br (Bromo) | High | Less reactive than iodo, often requires higher temperatures. | libretexts.org |

| -OTf (Triflate) | Medium | Reactivity is comparable to or slightly less than bromo. | sci-hub.se |

This inherent selectivity makes the Sonogashira reaction a powerful tool for the controlled, regioselective construction of substituted aryl alkynes like this compound from appropriately dihalogenated precursors. scielo.br

Enantioselective Approaches to Chiral Derivatives

The development of enantioselective methodologies to generate chiral molecules from this compound is a specialized area of research. These strategies aim to create specific stereoisomers of complex molecules, which is of paramount importance in fields such as medicinal chemistry and materials science. Research in this domain has explored the utility of transition metal catalysis to induce chirality, with notable examples including copper-catalyzed allylic substitutions and rhodium-catalyzed cycloadditions.

One significant advancement involves the use of N-heterocyclic carbene (NHC) copper-catalyzed enantioselective allylic substitution. In this approach, an organoaluminum reagent derived from this compound (also known as o-chlorophenylacetylene) participates in a highly selective reaction with a trisubstituted allylic phosphate. This particular transformation has been shown to be exceptionally efficient and selective, yielding the desired chiral product with a quaternary carbon stereocenter. Specifically, the reaction proceeds with a 98% yield and an outstanding enantiomeric ratio of over 99:1. nih.gov This method underscores the potential of using chiral NHC-copper complexes to control the stereochemical outcome of reactions involving this compound derivatives.

Another explored avenue is the rhodium-catalyzed [2+2+2] cycloaddition reaction. This type of reaction is a powerful tool for the construction of complex cyclic systems. However, the direct application to this compound has presented challenges. In a study involving the cycloaddition of various alkynes with carbodiimides, the reaction with this compound resulted in a low yield of 35% and a modest enantiomeric excess (ee) of 31%. nih.gov The study noted that ortho-substituted aryl alkynes are generally not well-tolerated under the investigated conditions. nih.gov

Further investigation into rhodium-catalyzed [2+2+2] cycloadditions between two distinct terminal alkynes and a cis-enamide revealed that sterically demanding alkynes such as 2-chlorophenylacetylene failed to react. researchgate.net In contrast, electronically similar phenylacetylenes with chloro-substituents at the meta and para positions participated successfully, yielding products with high enantioselectivity. researchgate.net For instance, the reaction with 4-chlorophenylacetylene (B8058041) produced the corresponding cyclohexadienylamine derivative with a 78% yield and over 99% ee. researchgate.net This highlights the significant steric hindrance posed by the ortho-chloro substituent in this specific catalytic system.

The table below summarizes the findings for the rhodium-catalyzed enantioselective [2+2+2] cycloaddition, illustrating the impact of the substituent position on the phenylacetylene ring.

| Alkyne Substrate | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| This compound | Rh-based | [2+2+2] Cycloaddition with carbodiimide | 35 | 31 | nih.gov |

| This compound | Rh(I)/H8-binap | [2+2+2] Cycloaddition with enamide | No reaction | - | researchgate.net |

| 4-Chlorophenylacetylene | Rh(I)/H8-binap | [2+2+2] Cycloaddition with enamide | 78 | >99 | researchgate.net |

| 3-Chlorophenylacetylene | Rh(I)/H8-binap | [2+2+2] Cycloaddition with enamide | Not specified | High | researchgate.net |

Reactivity and Mechanistic Studies of 1 Chloro 2 Ethynylbenzene

Electrophilic and Nucleophilic Reactions of the Ethynyl (B1212043) Moiety

The ethynyl group in 1-chloro-2-ethynylbenzene is a site of rich chemical reactivity, readily participating in a variety of addition and cyclization reactions. The electron-withdrawing nature of the adjacent chlorinated phenyl ring influences the alkyne's electrophilicity and reactivity profile.

Hydration and Annulation Reactions of the Ethynyl Group

The terminal alkyne of this compound can undergo hydration, a reaction often facilitated by metal catalysts. Gold-catalyzed hydration is one such transformation that highlights the reactivity of the chloroethynylbenzene structure.

Annulation reactions, where a new ring is formed, are also a key feature of this compound's reactivity. In a notable example of a domino reaction, this compound reacts with elemental sulfur in a process triggered by trisulfur (B1217805) radical anions (S3•−) to produce dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes (DBTDTs). researchgate.net This metal-free, one-pot reaction forms multiple carbon-sulfur bonds and one carbon-carbon bond. researchgate.net The initial reaction was an attempt at a simpler benzothiophene (B83047) synthesis, which unexpectedly yielded the more complex, unsymmetric DBTDT structure in 6% yield. researchgate.net

Intramolecular cyclization pathways are also accessible. A base-induced ring closure has been noted as a potential synthetic route. google.com Furthermore, derivatives of this compound are used to create precursors for intramolecular cyclizations, such as those leading to 1,2-dihydroisoquinoline (B1215523) compounds. dokumen.pub

Nucleophilic Additions to the Alkyne

The alkyne's reactivity is significantly influenced by the electron-withdrawing chlorine atom on the aromatic ring, which activates it towards nucleophilic attack. This activation enables regioselective hydroamination with aromatic amines, such as 2,6-diisopropylaniline, with high yields. The reaction of this compound with ethylmagnesium bromide, a Grignard reagent, forms a magnesium acetylide, which can then act as a nucleophile in subsequent reactions. google.com

In copper-catalyzed three-component coupling reactions, this compound can react with organoboranes and carbon dioxide to yield α-substituted acrylic acids. nii.ac.jp For instance, the reaction with triethylborane (B153662) and CO2 proceeds to give the corresponding acrylic acid in a 59% yield. nii.ac.jp

| Substrate | Reagents | Catalyst System | Product | Yield |

|---|---|---|---|---|

| This compound | Triethylborane, CO₂ | IPrCuCl, MeOK | α-ethyl-2-chlorocinnamic acid | 59% |

Electrophilic Additions and Halogenation of the Ethynyl Group

The ethynyl group can undergo electrophilic activation, particularly through π-complexation with metals like gold(I), which facilitates further reactions. unistra.frtdx.cat

A significant transformation is the electrooxidation to form α,α-dichloroketones. acs.orgnih.gov In a process using seawater or NaCl solution as the chlorine source, this compound can be converted to 2,2-dichloro-1-(2-chlorophenyl)ethan-1-one. acs.orgnih.gov This reaction proceeds via chlorine radicals (Cl•) generated at the anode. acs.orgnih.gov Using a NiCo₂O₄ nanocone electrode, this electrosynthesis can achieve an 81% yield. nih.gov

Reactivity of the Aryl Chloride Substituent

The aryl chloride portion of the molecule provides a handle for transition-metal-catalyzed cross-coupling reactions and can act as a leaving group in nucleophilic aromatic substitution.

Cross-Coupling Reactions Involving the Aryl Halide

The carbon-chlorine bond in this compound can be activated by palladium catalysts to participate in various cross-coupling reactions. While the ethynyl group is often the more reactive site for couplings like the Sonogashira reaction, the aryl chloride can also be engaged, often under different conditions or with specific catalytic systems designed for less reactive aryl chlorides. smolecule.comnsf.gov

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a prominent reaction for this class of compounds. smolecule.com this compound itself serves as the alkyne component in numerous syntheses, reacting with various aryl halides. mdpi.comuni-rostock.demdpi.com For example, it reacts with cinnamic triazine ester in the presence of a palladium catalyst to produce (E)-5-(2-chlorophenyl)-1-phenylpent-1-en-4-yn-3-one in 93% yield. mdpi.commdpi.com

| Alkyne | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Cinnamic Triazine Ester | Pd-catalyzed | (E)-5-(2-chlorophenyl)-1-phenylpent-1-en-4-yn-3-one | 93% |

Suzuki-Miyaura cross-coupling is another important reaction involving the aryl halide. Although less reactive than corresponding bromides or iodides, the aryl chloride can be coupled with boronic acids under appropriate catalytic conditions. uniovi.es

Nucleophilic Aromatic Substitution Pathways

The chlorine atom on the benzene (B151609) ring can function as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions. smolecule.com These transformations typically require harsh conditions, such as high temperatures, to proceed, reflecting the relative stability of the C-Cl bond compared to other aryl halides. google.com The presence of the electron-withdrawing ethynyl group ortho to the chlorine atom can facilitate this type of substitution by stabilizing the intermediate Meisenheimer complex.

Reductive Dehalogenation Processes

Reductive dehalogenation is a crucial process for the removal of halogen atoms from organic molecules. In the case of this compound, this transformation can be achieved under various conditions, often with the aid of a catalyst. For instance, palladium-catalyzed reactions are effective for this purpose. One notable method involves the use of a palladium-N-heterocyclic carbene (NHC) catalyst system for the dehalogenation of aryl chlorides. While this specific study may not have used this compound as a substrate, the principles are broadly applicable to its dehalogenation. The process typically involves an oxidative addition of the aryl chloride to a low-valent palladium complex, followed by a reductive step that cleaves the carbon-chlorine bond and regenerates the active catalyst.

Another approach to reductive dehalogenation involves the use of formate (B1220265) salts as the hydrogen source in the presence of a palladium catalyst. This method has been successfully applied to a variety of aryl chlorides, demonstrating its potential for the dehalogenation of this compound. The reaction proceeds through a catalytic cycle where the formate decomposes to provide a hydride that is transferred to the palladium center, which then facilitates the reduction of the carbon-chlorine bond.

Cycloaddition Chemistry of this compound

The presence of the terminal alkyne in this compound makes it a valuable partner in various cycloaddition reactions, leading to the formation of diverse heterocyclic structures.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the synthesis of 1,2,3-triazoles. This compound serves as an excellent alkyne component in these reactions. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

This reaction has been employed in the synthesis of a variety of functionalized triazoles. For example, the reaction of this compound with various azides can be used to create libraries of compounds with potential applications in medicinal chemistry and materials science. The resulting 1,4-disubstituted triazoles retain the chloro-substituent, which can be a site for further chemical modification through cross-coupling reactions.

| Alkyne | Azide | Catalyst System | Product |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(2-chlorophenyl)-1H-1,2,3-triazole |

| This compound | Azido-functionalized polymer | Cu(I) source | Polymer with pendant 4-(2-chlorophenyl)-1H-1,2,3-triazole units |

| This compound | 1-Azido-4-nitrobenzene | Cu(I) catalyst | 1-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole |

The CuAAC reaction is also instrumental in the development of novel imaging agents. For instance, this compound derivatives have been incorporated into precursors for technetium and rhenium-based imaging agents through CuAAC, highlighting the reaction's utility in bioconjugation and radiopharmaceutical chemistry. Furthermore, the click reaction with this compound has been utilized in the synthesis of novel benzofuran-1,2,3-triazole hybrids, which have been investigated for their potential biological activities.

Beyond the well-known CuAAC reaction, the alkyne functionality of this compound can participate in other 1,3-dipolar cycloadditions. These reactions provide access to a wider range of five-membered heterocyclic rings. For example, the reaction of this compound with nitrile oxides, generated in situ from oximes, would lead to the formation of isoxazoles. Similarly, cycloaddition with nitrones would yield isoxazolines. The regioselectivity of these reactions is governed by the electronic and steric properties of both the alkyne and the 1,3-dipole.

The rhodium-catalyzed [2+2+2]-cyclotrimerization of alkynes is a powerful tool for the construction of substituted benzene rings. While specific studies on the cyclotrimerization of this compound are not extensively documented, research on related substituted ethynylbenzenes provides valuable insights. This reaction typically involves the use of a rhodium(I) catalyst, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), to co-cyclize three alkyne molecules.

The cyclotrimerization can be performed with three identical alkyne molecules (homo-cyclotrimerization) or a mixture of different alkynes (co-cyclotrimerization), the latter allowing for the synthesis of unsymmetrically substituted benzene derivatives. The regioselectivity of the co-cyclotrimerization is a key challenge, and it is influenced by the electronic and steric nature of the substituents on the alkyne partners. For instance, the cyclotrimerization of a diacetylene with a monoalkyne often proceeds with high regioselectivity.

| Alkyne 1 | Alkyne 2 | Catalyst | Product |

| Substituted Ethynylbenzene | Substituted Ethynylbenzene | Rh(I) complex | Highly substituted benzene derivative |

| Diacetylene | Monoalkyne | [RhCl(PPh₃)₃] | Regioselectively substituted benzene derivative |

Polymerization Mechanisms

The ethynyl group of this compound allows it to undergo polymerization, leading to the formation of conjugated polymers with interesting properties.

The polymerization of ethynylbenzene and its derivatives can be achieved using a variety of transition metal catalysts, with rhodium-based systems being particularly effective. These polymerizations often yield high molecular weight polymers with a high degree of stereoregularity, typically a cis-transoidal structure. The polymerization of this compound would result in poly(this compound), a polymer with a conjugated polyacetylene backbone decorated with 2-chlorophenyl side groups.

The mechanism of rhodium-catalyzed polymerization of substituted acetylenes is believed to proceed via an insertion mechanism. The reaction initiates with the coordination of the alkyne to the rhodium center, followed by insertion of the alkyne into a rhodium-carbon or rhodium-hydride bond. Subsequent insertions of monomer units lead to the growth of the polymer chain.

Molybdenum and tungsten-based catalysts are also known to polymerize substituted acetylenes, often proceeding through a metathesis mechanism involving a metal-carbene intermediate. These catalysts can also produce high molecular weight polymers. The properties of the resulting poly(ethynylbenzene) derivatives, such as their solubility, thermal stability, and electronic properties, are significantly influenced by the nature of the substituents on the phenyl ring. For instance, the presence of bulky substituents can increase the solubility of the polymers.

Mechanisms of Poly(1-chloro-2-arylacetylene) Formation with High Cis-Content

The stereochemistry of polyacetylenes, specifically the configuration of the polymer backbone, is a critical factor that influences the material's properties. The formation of poly(1-chloro-2-arylacetylene)s with a high cis-content is of particular interest, and the mechanism is heavily dependent on the catalyst system employed. Transition metal catalysts, especially those based on palladium (Pd) and rhodium (Rh), have been extensively studied for their ability to produce stereoregular polymers with a cis-transoidal configuration. rsc.orgosti.gov

The predominant mechanism proposed for the formation of these high cis-content polymers is a coordination–insertion mechanism. rsc.orgunizar.es This process involves the coordination of the acetylene (B1199291) monomer to the active metal center of the catalyst, followed by the insertion of the monomer into the metal-carbon bond of the growing polymer chain. The stereochemistry of the resulting double bond in the polymer backbone is determined during this insertion step.

Studies have demonstrated that late-transition metal catalysts, such as those based on rhodium and palladium, are particularly effective for the polymerization of terminal acetylenes, yielding stereoregular polymers with a head-to-tail and cis-transoidal structure. osti.gov For disubstituted acetylenes like 1-chloro-2-arylacetylenes, specific palladium catalysts have been developed that favor the formation of high cis-content polymers. acs.orgkyoto-u.ac.jp

A key factor in achieving high cis-selectivity is the design of the catalyst, particularly the ligands attached to the metal center. Bulky monophosphine-ligated palladium complexes have proven to be admirable catalysts for the polymerization of disubstituted acetylenes, yielding polymers with moderately high yields and significant cis-content. acs.orgkyoto-u.ac.jp For instance, the polymerization of 1-chloro-2-arylacetylenes using a catalyst system like tBu3PPdMeCl/AgOTf has been shown to produce polymers with a higher cis-content compared to those synthesized with traditional molybdenum-based catalysts like MoCl5/SnBu4. kyoto-u.ac.jp

Detailed mechanistic investigations using techniques such as NMR, IR, and ESI-MS spectroscopy on cationic monoanionic tridentate (S,S)-bis(oxazolinylphenyl)amido-ligated palladium catalysts have provided further insight. These studies support a coordination-insertion pathway for the polymerization of 1-chloro-2-phenylacetylene, leading to novel cis-selective polymers that are not accessible with conventional catalysts. rsc.org The process is believed to initiate with the coordination of the monomer to the cationic Pd center, followed by repeated insertion steps that propagate the polymer chain with a specific cis-geometry.

The activity and selectivity of these catalyst systems can be influenced by the choice of cocatalyst. For example, in polymerizations utilizing a Brookhart-type α-diimine methyl palladium catalyst, both silver trifluoromethyl sulfonate (AgOTf) and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAF) can be effective cocatalysts. However, the (α-diimine)PdMeCl/AgOTf system generally exhibits higher activity. rsc.org

The following table summarizes the results from the polymerization of various 1-chloro-2-arylacetylene monomers using different catalyst systems, highlighting the resulting polymer properties.

| Monomer (Aryl Group) | Catalyst System | Yield (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Cis Content (%) | Reference |

|---|---|---|---|---|---|---|

| para-substituted-phenylacetylene | (α-diimine)PdMeCl/AgOTf | N/A | 27,400 | 1.12 | High | rsc.org |

| 4-isopropylphenyl | tBu3PPdMeCl/AgOTf | N/A | N/A | N/A | Higher than Mo-based | kyoto-u.ac.jp |

| 4-isopropoxyphenyl | tBu3PPdMeCl/AgOTf | N/A | N/A | N/A | Higher than Mo-based | kyoto-u.ac.jp |

| 2-isopropylphenyl | tBu3PPdMeCl/AgOTf | N/A | N/A | N/A | Higher than Mo-based | kyoto-u.ac.jp |

| phenylacetylene (B144264) | (tBuXPhos)Pd(Me)(BArf) | 99 | 6,900 | N/A | 68 | osti.gov |

Applications of 1 Chloro 2 Ethynylbenzene in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The distinct reactivity of the chloro and ethynyl (B1212043) functional groups makes 1-chloro-2-ethynylbenzene a valuable starting material for synthesizing a wide range of intricate organic structures. cymitquimica.commedchemexpress.com It participates in various coupling and cycloaddition reactions, enabling the construction of substituted arylalkynes, heterocyclic compounds, and polycyclic aromatic systems.

Synthesis of Substituted Arylalkynes and their Derivatives

This compound is a key intermediate in the preparation of substituted arylalkynes. The ethynyl group readily undergoes coupling reactions, such as the Sonogashira coupling, allowing for the introduction of various substituents. For instance, it has been used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole. sigmaaldrich.comchemicalbook.com

A notable application is in the synthesis of steroidal 1,3,5-trisubstituted pyrazoles. In a one-pot reaction, diosgenin (B1670711) is reacted with oxalyl chloride and various arylacetylenes, including this compound, followed by cyclization with phenylhydrazine (B124118) to yield the desired pyrazole (B372694) derivatives. mdpi.com

Furthermore, electrochemical methods have been developed for the reductive dimerization of terminal alkynes. While this compound shows slightly diminished yields due to steric and electronic effects, this method provides access to 2,3-disubstituted butadienes, which are important building blocks. rsc.org

| Reactant | Reagent(s) | Product | Yield | Reference |

| This compound | Diosgenin, Oxalyl chloride, Phenylhydrazine | 5-(2-chlorophenyl)-substituted 3-O-(pyrazol-3-yloxo)diosgenin derivative | 46-60% | mdpi.com |

| This compound | NiCl2(dme), dppp, ⁿBu₄NBF₄, MeSO₃H, PivOH | 2,3-bis(2-chlorophenyl)buta-1,3-diene | Diminished | rsc.org |

| This compound | Carbodiimide, Rh catalyst | Bicyclic amidine | 35% | nih.gov |

Preparation of Heterocyclic Compounds

The reactivity of this compound extends to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. mdpi.com

One significant application is in the synthesis of N-doped polycyclic heteroaromatic compounds. Through a site-selective Sonogashira cross-coupling reaction with halogenated N-heterocycles, followed by acid-mediated cycloisomerization, novel pyrrolo-fused quinoline (B57606) and isoquinoline (B145761) derivatives have been prepared. mdpi.comresearchgate.net For example, the reaction of this compound with specific bromo-N-heterocyclic precursors using a Pd(PPh₃)₄/CuI catalyst system affords the corresponding coupled products in good yields. mdpi.com

Additionally, this compound can be used to synthesize benzo[b]furans. In a copper-promoted reaction, intramolecular annulation of a derivative, 1-chloro-2-(2-(2-fluorophenyl)ethynyl)benzene, leads to the formation of chloro-substituted benzofuran (B130515) products. beilstein-journals.org

| Starting Material | Reagent(s) | Product | Catalyst/Conditions | Reference |

| 5-bromo-4-chloro-N-methyl-pyrrolo[2,3-b]pyridine | This compound | 4-chloro-5-((2-chlorophenyl)ethynyl)-N-methyl-pyrrolo[2,3-b]pyridine | Pd(PPh₃)₄, CuI, HNiPr₂, 40 °C | mdpi.com |

| 1-chloro-2-(2-(2-fluorophenyl)ethynyl)benzene | --- | 2-(2-chlorophenyl)benzofuran | Copper-promoted intramolecular annulation | beilstein-journals.org |

Synthesis of Polycyclic Aromatic Compounds

This compound serves as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). These reactions often involve cycloaddition and annulation strategies. While specific examples detailing the direct use of this compound for a wide range of PAHs are limited in the provided context, the general utility of arylalkynes in such syntheses is well-established. For instance, Sonogashira coupling of diiodinated aromatics with phenylacetylene (B144264), followed by a double Diels-Alder reaction, is a known route to polyphenyl-p-terphenyl derivatives. researchgate.net This suggests the potential for this compound to be employed in similar strategies to create chlorinated PAHs.

Precursor for Advanced Materials Development

The inherent properties of this compound, particularly the presence of the polymerizable ethynyl group, make it a valuable monomer for the development of advanced materials with unique electronic and optical properties. researchgate.net

Application in Optoelectronic Polymers

Polymers derived from phenylacetylene and its derivatives, including this compound, are of interest for optoelectronic applications due to their semiconducting and light-emitting properties. researchgate.net The polymerization of terminal alkynes is a well-studied method to access π-conjugated polymers. researchgate.net While specific polymers synthesized solely from this compound for optoelectronics are not detailed, the development of conjugated polymers from various functionalized building blocks is a major area of research for applications in organic photodetectors and other devices. nih.gov For instance, novel conjugated polymers are being developed from pharmaceutical intermediates for high-performance panchromatic organic photodetectors. nih.gov

Development of Conjugated Polymers and Oligomers

This compound and its derivatives are used in the synthesis of conjugated polymers and oligomers, which are materials with alternating single and double or triple bonds, leading to delocalized π-electron systems. chem-soc.simdpi.com These materials are under intensive research for applications in electronics, photonics, and advanced coatings. chem-soc.si

A Brookhart-type α-diimine methyl palladium catalyst has been successfully used for the polymerization of 1-chloro-2-phenylacetylene derivatives. rsc.org This catalytic system can polymerize monomers with highly polar groups, affording high molecular weight polymers with narrow polydispersity. rsc.org The polymerization of 1-chloro-2-(para-substituted)-phenylacetylenes using this catalyst in combination with a cocatalyst like silver trifluoromethyl sulfonate (AgOTf) has been demonstrated. rsc.org

Furthermore, this compound is mentioned as a monomer for creating polymeric antireflective coatings through plasma-enhanced chemical vapor deposition (PECVD), a technique used in the manufacturing of microelectronic and optoelectronic devices. google.com

| Polymerization Method | Monomer | Catalyst System | Resulting Polymer Properties | Reference |

| Catalytic Polymerization | 1-Chloro-2-(para-substituted)-phenylacetylenes | (α-diimine)PdMeCl / AgOTf | High molecular weight (e.g., 27,400), narrow polydispersity (1.12) | rsc.org |

| Plasma Enhanced Chemical Vapor Deposition (PECVD) | This compound | Plasma energy | Polymeric antireflective coating | google.com |

Synthesis of Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique structural characteristics of this compound, featuring a terminal alkyne group and a chlorinated aromatic ring, position it as a valuable precursor in the synthesis of sophisticated organic ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govwikipedia.org MOFs and COFs are classes of porous crystalline materials constructed from metal nodes (in MOFs) or light elements (in COFs) linked by organic molecules known as ligands or linkers. nih.govmdpi.com The properties of these frameworks, such as pore size, stability, and functionality, are directly dictated by the structure of these organic linkers. researchgate.net

The utility of this compound lies in its capacity to undergo a variety of coupling reactions to build the larger, often rigid and polydentate, ligand structures required for framework construction. mdpi.commdpi.com The terminal alkyne is particularly useful for Sonogashira cross-coupling reactions, allowing for the extension of the molecule's carbon skeleton. This reaction methodology is fundamental in creating the elongated "struts" that connect the nodes within a framework. For instance, this compound can be coupled with functionalized aryl halides to create complex molecules that can then be used as the primary organic linker in MOF or COF synthesis. mdpi.com

Furthermore, the ethynyl group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, which can be employed to form stable triazole rings within a ligand structure. medchemexpress.comglpbio.com This versatility allows chemists to design and synthesize ligands with precise geometries and functionalities, which is a core principle of reticular chemistry—the science of building predetermined structures from molecular building blocks. wikipedia.org While direct examples of MOFs built from this compound-derived ligands are specific to proprietary research, its potential is evident from its established reactivity in forming the types of complex organic structures that serve as the foundation for these advanced materials. acs.org

Role in Pharmaceutical and Agrochemical Intermediates Synthesis

This compound, also known as 2-chlorophenylacetylene, is a recognized building block in the chemical industry, where it primarily serves as a versatile intermediate for the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical sectors. thermofisher.krcymitquimica.commedchemexpress.comcymitquimica.com Its bifunctional nature—a reactive alkyne handle and a modifiable chloro-substituted benzene (B151609) ring—allows for sequential and regioselective chemical transformations. This enables the construction of intricate molecular scaffolds that are central to the discovery and development of new therapeutic and crop protection agents. cymitquimica.comcymitquimica.com

The derivatization of simple starting materials into structurally novel and complex molecules is a cornerstone of medicinal chemistry. nih.gov this compound serves as an excellent starting point for generating derivatives with potential biological activity. chemscene.com The alkyne functional group is a gateway to a multitude of chemical transformations, including coupling reactions, cycloadditions, and hydrations.

A significant example of its derivatization is through the Sonogashira coupling reaction. Research has shown that this compound can be coupled with halogenated heterocycles to produce advanced intermediates. mdpi.com These intermediates can then undergo further reactions, such as Suzuki coupling, to introduce additional complexity, followed by intramolecular cyclization to yield polycyclic aromatic hydrocarbon structures. mdpi.com This strategy has been successfully employed to synthesize novel 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline derivatives, which are complex heterocyclic systems often explored for their unique electronic and potential bioactive properties. mdpi.com The ability to use this compound to build such elaborate molecules highlights its importance in creating libraries of compounds for biological screening. researchgate.netresearchgate.net

Table 1: Example of Derivatization via Sonogashira Coupling This table outlines the initial derivatization step of this compound in a multi-step synthesis of complex heterocyclic molecules.

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product |

| 4-chloro-3-iodo-pyridine | This compound | Pd(PPh₃)₄, CuI | HNiPr₂, 40 °C, 1 h | 4-chloro-3-((2-chlorophenyl)ethynyl)pyridine |

Source: mdpi.com

The designation of this compound as a pharmaceutical intermediate is well-documented. medchemexpress.comthermofisher.krcymitquimica.comcymitquimica.com It acts as a key precursor, meaning it is a compound that is part of the synthesis pathway of a final active pharmaceutical ingredient (API) but is not the API itself. Its structure is incorporated into the final target molecule, often providing a critical phenyl or substituted phenyl moiety.

The compound's value stems from its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the core structures of many drugs. mdpi.com The synthesis of complex quinoline and isoquinoline derivatives, for example, can be achieved using this compound as a starting material. mdpi.com These nitrogen-containing heterocyclic motifs are prevalent in a vast number of pharmaceuticals. The synthetic route often involves an initial coupling reaction at the alkyne, followed by further modifications and a final acid-catalyzed cyclization to build the target heterocyclic system. mdpi.com This step-wise approach allows for the controlled and efficient construction of advanced intermediates that are just one or a few steps away from the final drug candidate.

Table 2: Key Reactions of this compound in Intermediate Synthesis

| Reaction Type | Functional Group Involved | Bond Formed | Potential Application |

| Sonogashira Coupling | Ethynyl | C-C (sp-sp²) | Building extended π-systems, linking molecular fragments. mdpi.com |

| Suzuki Coupling | Chloro (after conversion to boronic ester) or Ethynyl (after hydroboration) | C-C (sp²-sp²) | Joining aryl or vinyl fragments. |

| Click Chemistry (CuAAC) | Ethynyl | C-N, C=C (in triazole ring) | Formation of stable heterocyclic linkers (triazoles). medchemexpress.comglpbio.com |

| Cyclization | Ethynyl | C-C, C-N | Construction of core heterocyclic and carbocyclic ring systems. mdpi.com |

While its role in pharmaceutical synthesis is more extensively reported, the chemical reactivity of this compound and its derivatives makes them suitable candidates for agrochemical development as well. medchemexpress.com The synthesis of complex organic molecules is as fundamental to modern agriculture as it is to medicine. Many herbicides, fungicides, and insecticides are based on complex heterocyclic or aromatic structures designed to interact specifically with a biological target in a pest or plant.

The isomer 1-chloro-4-ethynylbenzene (B13528) is noted for its use in synthesizing agrochemicals. cymitquimica.com Given the similar reactivity profile, this compound can be expected to serve as a valuable intermediate in this field. The synthetic strategies used to produce pharmaceutical intermediates, such as building complex heterocyclic systems via coupling and cyclization reactions, are directly transferable to the synthesis of novel agrochemical candidates. mdpi.comcymitquimica.com The introduction of the 2-chlorophenyl moiety can influence the molecule's efficacy, selectivity, and environmental persistence, key parameters in the development of new crop protection agents.

Computational and Theoretical Investigations of 1 Chloro 2 Ethynylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature and reactivity of 1-chloro-2-ethynylbenzene.

Electronic Structure Analysis and Molecular Orbitals

DFT calculations have been employed to analyze the electronic structure of this compound and its derivatives. These studies reveal how substituents on the phenyl ring influence the electronic properties of the molecule. For instance, in a study of halogen-substituted phenylacetylenes, it was found that the electron-withdrawing effect, which impacts the charge transfer dynamics at interfaces, follows the trend F < Cl < Br. acs.org Isosurface analysis indicated that the bromo substituent has the highest charge density, and Electron Localization Function (ELF) analysis showed it has the highest probability of electron localization. acs.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. In a comparative study, the HOMO-LUMO gap for 4-bromo-2-chloro-1-ethynylbenzene (B1411927) was calculated to be smaller than that of an azide (B81097) reactant, indicating its higher reactivity. growingscience.com The distribution of these frontier orbitals dictates the sites of electrophilic and nucleophilic attack. For instance, in the cycloaddition reaction involving 4-bromo-2-chloro-1-ethynylbenzene, the highest local nucleophilicity was found on a nitrogen atom of the azide, while the most electrophilic site was a carbon atom of the ethynyl (B1212043) group on the benzene (B151609) derivative. growingscience.com

Table 1: Calculated Electronic Properties of a Related Derivative (4-bromo-2-chloro-1-ethynylbenzene)

| Property | Value (eV) |

| HOMO Energy | -7.23 |

| LUMO Energy | -2.11 |

| HOMO-LUMO Gap | 5.12 |

| Global Hardness | 2.56 |

| Global Electrophilicity | 2.52 |

| Data sourced from a DFT study on the cycloaddition reaction of 4-bromo-2-chloro-1-ethynylbenzene. growingscience.com |

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are powerful tools for mapping out reaction mechanisms and identifying the transition states involved. For this compound and its derivatives, these calculations have been used to understand their participation in various reactions, such as cycloadditions and cross-coupling reactions. growingscience.comrsc.orgmdpi.com

In a study of a 1,3-dipolar cycloaddition reaction, DFT calculations were used to investigate the mechanism and regioselectivity. The reaction was found to proceed through a one-step mechanism with an asynchronous transition state. growingscience.comgrowingscience.com The calculations of global and local reactivity indices successfully predicted the nucleophilic and electrophilic characters of the reactants, and consequently, the most likely reaction pathway. growingscience.comgrowingscience.com Analysis of activation energies and thermochemical parameters can further distinguish between kinetically and thermodynamically favored products. growingscience.com For instance, in the cycloaddition of an azide with 4-bromo-2-chloro-1-ethynylbenzene, the formation of the 1,4-triazole was predicted by local reactivity indices, while the 1,5-triazole was found to be more stable under thermodynamic control. growingscience.comgrowingscience.com

Table 2: Calculated Activation Energies for a Cycloaddition Reaction

| Reaction Pathway | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - DMSO |

| Formation of 1,4-triazole | 19.33 | 20.37 |

| Formation of 1,5-triazole | 18.06 | 19.45 |

| Data for the reaction of 2-azido-N-(4-diazenylphenyl)acetamide and 4-bromo-2-chloro-1-ethynylbenzene. growingscience.com |

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of molecules. For this compound, these predictions can be compared with experimental data.

Computationally predicted ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation. mdpi.com Similarly, calculated infrared (IR) vibrational frequencies can be matched with experimental spectra to confirm the presence of specific functional groups, such as the C≡C stretch of the ethynyl group and the C-Cl stretch.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with the environment over time.

Solvent Effects on Reactivity

The choice of solvent can significantly impact reaction rates and outcomes. psu.edu MD simulations, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), can be used to investigate these solvent effects. researchgate.net These models account for both the general dielectric effect of the solvent and specific interactions between the solute and solvent molecules. psu.educdnsciencepub.com

For reactions involving this compound, such as nucleophilic substitutions or cycloadditions, simulations can reveal how different solvents stabilize reactants, products, and transition states, thereby influencing the reaction's energetic profile. scielo.org.mxorgsyn.org For instance, polar aprotic solvents are known to enhance the efficiency of certain substitution reactions. The systematic study of solvation in various solvents with a range of dielectric constants allows for a deeper understanding of these interactions. researchgate.net

Conformation and Dynamics of Polymeric Derivatives

This compound can serve as a monomer for the synthesis of poly(phenylacetylene) derivatives. kyoto-u.ac.jpresearchgate.net MD simulations are particularly useful for studying the conformational preferences and dynamics of the resulting polymer chains. These simulations can provide insights into properties such as chain stiffness, solubility, and the ability to form ordered structures. For some poly(di-substituted acetylenes), the polymers exhibit excellent film-forming abilities, which is a reflection of their high molecular weights and conformational characteristics. kyoto-u.ac.jp The introduction of different substituents can also affect the thermal stability of the polymer. kyoto-u.ac.jp Furthermore, simulations can help understand the gas permeability properties of these polymers, which are related to the fractional free volume and the local mobility of the substituents. researchgate.net

Machine Learning and Artificial Intelligence in Reaction Optimization

Data-Driven Approaches for Reaction Condition Optimization

Data-driven optimization leverages algorithms to learn from existing experimental data, guiding the selection of future experiments to rapidly identify optimal reaction conditions. beilstein-journals.orgmdpi.com This approach minimizes the number of required experiments, saving time and resources. walisongo.ac.id A notable application involving this compound is the optimization of its iodination reaction, a critical transformation for introducing an iodo group while preserving the alkyne functionality. rsc.org

In a specific study, researchers employed Bayesian optimization, a powerful data-efficient ML technique, to explore the vast parameter space of the iodination reaction. rsc.orgresearchgate.net This method is particularly well-suited for scenarios where experiments are expensive or time-consuming. beilstein-journals.org The optimization process systematically varied several key parameters to maximize the conversion of the starting material. rsc.org

The parameters investigated in the optimization of the iodination of this compound are detailed below.

| Parameter | Type | Range/Values Explored |

|---|---|---|

| Iodine Source | Categorical | N-Iodosuccinimide (NIS), Chloramine-T/NaI |

| Solvent | Categorical | Acetonitrile (B52724) (ACN), Dimethylformamide (DMF) |

| Base | Categorical | Triethylamine (TEA), Diisopropylethylamine (DIPEA), None |

| Catalyst Loading (mol%) | Continuous | Variable concentrations |

| Reagent Concentration (M) | Continuous | Variable concentrations |

| Temperature (°C) | Continuous | Variable temperatures |

This data-driven approach allowed for the efficient exploration of these conditions, leading to a significant improvement in reaction performance. rsc.org

Predictive Modeling of Reaction Outcomes

In the context of the iodination of this compound, Bayesian optimization algorithms build a probabilistic model of the relationship between the reaction parameters and the resulting conversion rate. rsc.orgresearchgate.net After each experiment, the model is updated with the new data, improving its predictive accuracy. The algorithm then uses this updated model to select the next set of experimental conditions that are most likely to yield a higher conversion or provide the most information to improve the model, balancing exploration and exploitation of the parameter space. arxiv.org

The progress of such an optimization campaign can be tracked by observing the convergence towards a high-yield condition. For this compound, the autonomous system successfully identified conditions leading to high conversion rates in a remarkably small number of experiments. rsc.org

| Experiment Number | Conversion (%) | Status |

|---|---|---|

| 1-15 (Initial Iterations) | Low to Moderate | Exploration Phase |

| 16 | ... | Optimization Phase |

| 17 | ... | Optimization Phase |

| 18 | ... | Optimization Phase |

| 19 | >80 | Convergence Reached |

The study demonstrated that the convergence criterion (a conversion of over 80%) for this compound was achieved at experiment 19, showcasing the efficiency of the predictive model in guiding the optimization process. rsc.org

Autonomous Experimentation for Chemical Synthesis

The pinnacle of AI in chemical research is the development of autonomous or "self-driving" laboratories, where robotic platforms are directly controlled by AI algorithms to perform experiments, analyze results, and plan subsequent steps without human intervention. researchgate.netnih.gov These closed-loop systems can operate continuously, dramatically accelerating the pace of discovery. nih.gov

This seamless integration demonstrated the capability to autonomously navigate a complex reaction space, which included not only continuous variables like temperature and concentration but also categorical variables like the choice of reagents and solvents. rsc.org The system successfully optimized the iodination for this compound alongside three other terminal alkynes, achieving over 80% conversion for all substrates within just 23 experiments. rsc.orgresearchgate.net This represents a significant leap forward in the automation of chemical synthesis, with direct implications for the rapid development of derivatives from foundational molecules like this compound.

Analytical and Spectroscopic Characterization Techniques for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-chloro-2-ethynylbenzene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring. The acetylenic proton usually appears as a distinct singlet. The chemical shifts and coupling patterns of the aromatic protons are influenced by the presence of the chloro and ethynyl (B1212043) substituents, providing valuable information about their relative positions on the ring. For instance, in a CDCl₃ solvent, the aromatic protons often appear as a multiplet in the range of δ 7.29–7.47 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov Key signals include those for the two acetylenic carbons and the six carbons of the benzene ring. The carbon attached to the chlorine atom (C-Cl) and the carbons of the ethynyl group (C≡C) have characteristic chemical shifts. For example, the acetylenic carbons are typically observed around δ 89.5 ppm, while the carbon bearing the chlorine atom appears at approximately δ 134.2 ppm in CDCl₃.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | 3.44 | s | CDCl₃ |

| ¹H | 7.29-7.47 | m | CDCl₃ |

| ¹³C | 80.6 | CDCl₃ | |

| ¹³C | 81.2 | CDCl₃ | |

| ¹³C | 122.3 | CDCl₃ | |

| ¹³C | 126.8 | CDCl₃ | |

| ¹³C | 129.4 | CDCl₃ | |

| ¹³C | 130.4 | CDCl₃ | |

| ¹³C | 133.5 | CDCl₃ | |

| ¹³C | 134.2 | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common method used for its analysis. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.58 g/mol ). nih.govsigmaaldrich.com A characteristic feature is the presence of an (M+2)⁺ peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. nih.gov The fragmentation pattern provides further structural information. Common fragment ions observed include those resulting from the loss of the chlorine atom or the acetylene (B1199291) group. nih.gov The top peak in the mass spectrum is typically at m/z 136, with other significant peaks at m/z 138 and 101. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Technique | Key Feature | m/z | Significance |

| GC-MS | Molecular Ion (M⁺) | 136 | Molecular Weight |

| GC-MS | Isotope Peak (M+2)⁺ | 138 | Presence of Chlorine |

| GC-MS | Fragment Ion | 101 | Loss of Cl |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A key feature is the sharp, weak to medium intensity band corresponding to the C≡C stretching vibration, which typically appears around 2100-2115 cm⁻¹. The C-H stretching vibration of the terminal alkyne (≡C-H) is observed as a sharp band around 3300 cm⁻¹. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C-Cl stretching vibration is found in the fingerprint region, typically around 550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being highly polarizable, often gives a strong signal in the Raman spectrum, making it a useful diagnostic tool. The aromatic ring vibrations also give rise to characteristic Raman bands.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| ≡C-H Stretch | ~3300 | Not typically reported |

| C≡C Stretch | ~2115 | Strong signal expected |

| Aromatic C-H Stretch | >3000 | |

| C-Cl Stretch | ~550 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Spectroscopic Methods for Polymer Characterization

This compound can serve as a monomer for the synthesis of poly(this compound). The characterization of this polymer relies on various spectroscopic methods to determine its structure, molecular weight, and properties.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the resulting polymer. The disappearance of the acetylenic proton signal in the ¹H NMR spectrum and the changes in the chemical shifts of the vinylic and aromatic protons and carbons in both ¹H and ¹³C NMR spectra would indicate successful polymerization.

Gel Permeation Chromatography (GPC): GPC is a vital technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer. This information is critical for understanding the polymerization process and the physical properties of the resulting material.

Spectroscopic analysis of polymers derived from related phenylacetylene (B144264) monomers has been reported, providing a framework for the characterization of poly(this compound). For instance, studies on the polymerization of 1-chloro-2-phenylacetylene derivatives utilize NMR and high-resolution mass spectrometry to characterize the monomers and GPC to analyze the resulting polymers. rsc.org The polymerization of phenylacetylene itself has been shown to yield polymers with specific stereostructures, which can be analyzed by ¹H NMR spectroscopy. osti.gov

Green Chemistry Principles in the Context of 1 Chloro 2 Ethynylbenzene Chemistry

Development of Environmentally Benign Synthetic Routes

The development of synthetic methods that are less harmful to the environment is a cornerstone of green chemistry. This includes reducing or eliminating the use of hazardous solvents, employing alternative energy sources, and designing reactions that are inherently less wasteful.

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Performing reactions under solvent-free conditions represents an ideal scenario. Research has shown that the addition of arylacetylenes, such as phenylacetylene (B144264), to ketones can proceed efficiently without a solvent to produce tertiary propargylic alcohols. These reactions, often promoted by a simple base like potassium tert-butoxide, offer a greener alternative to traditional methods that rely on large volumes of organic solvents. This approach is applicable to a wide range of aromatic and aliphatic ketones, providing good to excellent yields and demonstrating a viable path for reducing solvent waste in the chemistry of ethynylbenzenes.

Alternative energy sources are being increasingly employed to drive chemical reactions more efficiently and with less environmental impact compared to conventional heating methods. ajgreenchem.com

Microwave Irradiation: This technique has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. ajgreenchem.comanton-paar.comslideshare.net In the context of ethynylbenzene chemistry, microwave-assisted synthesis has been successfully used for various transformations. For instance, the synthesis of 1,2,3-triazoles from terminal alkynes, including derivatives of ethynylbenzene, is significantly accelerated under microwave irradiation. mdpi.com One study demonstrated that the reaction of 1-chloro-4-ethynylbenzene (B13528) with an azide (B81097) to form a triazole derivative was completed in minutes with excellent yields, a substantial improvement over conventional heating methods that could take hours. anton-paar.com

Sonochemistry (Ultrasound): The application of ultrasound in chemical synthesis, known as sonochemistry, provides energy through acoustic cavitation, leading to localized high temperatures and pressures that can accelerate reactions. This method has been effectively used for the synthesis of 1,4-disubstituted 1,2,3-triazoles from ethynylbenzene and its derivatives in aqueous media. nih.govacs.orgresearchgate.net Sonochemical methods are noted for their operational simplicity, short reaction times, and high efficiency, aligning well with green chemistry principles. nih.govacs.org Furthermore, ultrasound has been investigated for the degradation of chlorinated organic compounds, showcasing its potential in the remediation of pollutants structurally related to 1-chloro-2-ethynylbenzene.

Photochemistry: Light can be used as a clean reagent to initiate chemical reactions. Photochemical methods have been applied to the hydrosilylation of phenylacetylenes in water, using light to generate the initial radicals for the chain reaction. conicet.gov.ar There is also evidence that the chlorine atom in chloroethynylbenzene derivatives can participate in photochemical reactions, opening avenues for light-induced transformations. researchgate.net

The following table summarizes the application of these renewable energy sources in the context of ethynylbenzene chemistry.

| Energy Source | Reaction Type | Substrate Example | Key Advantages |

| Microwave | Triazole Synthesis | 1-Chloro-4-ethynylbenzene | Rapid reaction times, high yields, reduced byproducts. anton-paar.com |

| Ultrasound | Triazole Synthesis | Ethynylbenzene | High efficiency in aqueous media, operational simplicity. nih.govacs.org |

| Photochemical | Hydrosilylation | Phenylacetylene | Clean radical initiation, use of water as a solvent. conicet.gov.ar |

A core principle of green chemistry is designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, a concept known as atom economy. acs.org This inherently minimizes the generation of waste. The environmental impact of a chemical process can be quantified using metrics like the E-factor, which is the ratio of the mass of waste to the mass of the desired product. nih.govnih.govcnr.it

The copper-free Sonogashira reaction, also known as the Cassar-Heck reaction, is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes. Research into making this reaction greener has focused on using heterogeneous catalysts and recoverable solvents. nih.govnih.gov Studies involving phenylacetylene derivatives have demonstrated that by using a recyclable polymeric palladium catalyst in an aqueous acetonitrile (B52724) azeotrope, it is possible to achieve high yields of the desired alkynyl products with very low E-factor values, in some cases between 1.4 and 5. nih.govnih.gov This highlights a significant reduction in waste compared to many traditional fine chemical syntheses.

Similarly, one-pot cascade reactions, such as the Sonogashira coupling followed by hydrohalogenation to produce β-halovinyl ketones, are being developed to improve atom economy by reusing byproducts from one step as reagents in the next. frontiersin.org

Catalysis for Sustainable Transformations

Catalysis is a fundamental pillar of green chemistry, as catalytic reactions are often more selective, require milder conditions, and generate less waste than stoichiometric reactions. The development of sustainable catalysts, particularly those that are easily separated and reused, is a key area of research.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of separation and recyclability. acs.org This simplifies product purification and allows the catalyst to be reused, reducing costs and waste.

In the context of reactions involving this compound, such as the Sonogashira cross-coupling, numerous recyclable heterogeneous catalysts have been developed:

Palladium on Solid Supports: Palladium is a highly effective catalyst for cross-coupling reactions. To improve its sustainability, it has been immobilized on various supports like bio-inspired materials (cellulose, chitosan), polymers, and inorganic materials (silica, hydrotalcite, carbon). acs.orgmdpi.comugr.esresearchgate.net For instance, a palladium catalyst supported on a chitosan-based biopolymer demonstrated high efficiency and could be recycled multiple times in Suzuki cross-coupling reactions under microwave irradiation in aqueous media. acs.org Similarly, a carbon-supported palladium(II) complex proved to be a highly active and recyclable catalyst for Sonogashira reactions in water, avoiding the need for copper co-catalysts and phosphine (B1218219) ligands. ugr.es

Other Metal-Based Heterogeneous Catalysts: Research has also explored more abundant and less expensive metals. Silica-supported iron(III) catalysts and heterogeneous cobalt catalysts have shown promise in the cross-coupling of aryl halides with arylacetylenes. sci-hub.red

The table below presents examples of heterogeneous catalysts used in reactions relevant to this compound chemistry.

| Catalyst System | Support Material | Reaction Type | Key Features |

| Palladium(II) Complex | Chitosan (Biopolymer) | Suzuki Cross-Coupling | Recyclable, effective in aqueous media, microwave compatible. acs.org |

| Palladium(II) Complex | Carbon | Sonogashira Coupling | Copper- and phosphine-free, operates in water, recyclable. ugr.es |

| Palladium(0) Nanoparticles | Polymer (POLITAG) | Cassar-Heck Reaction | High turnover number, low E-factor, recoverable catalyst and solvent. nih.govnih.gov |

| Iron(III) | Silica | Cross-Coupling | Inexpensive metal, recyclable solid catalyst. sci-hub.red |